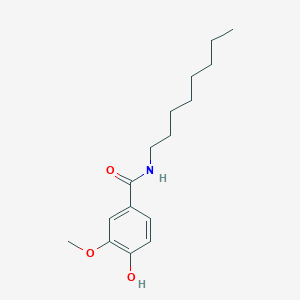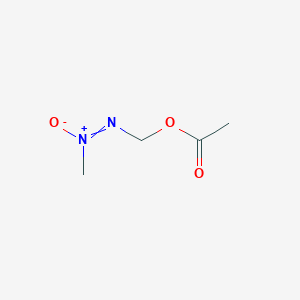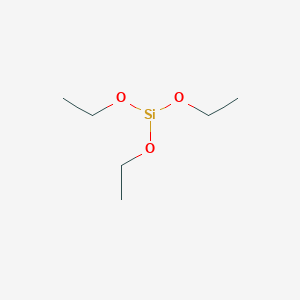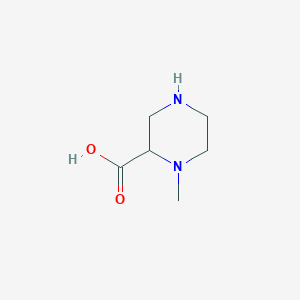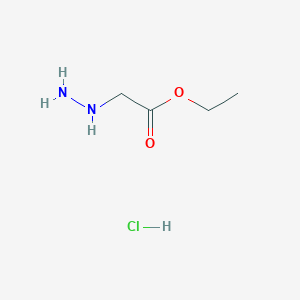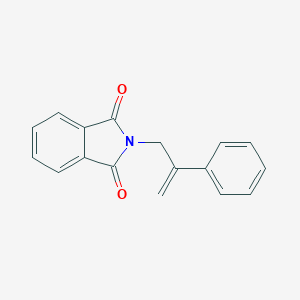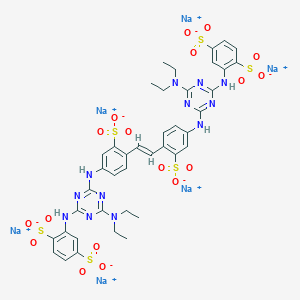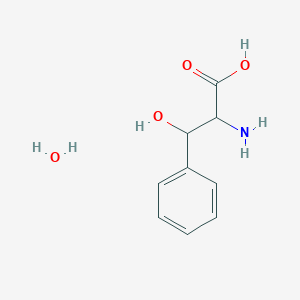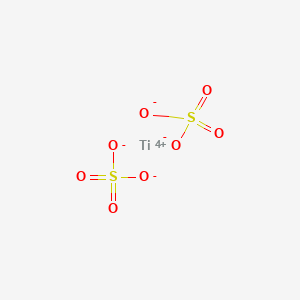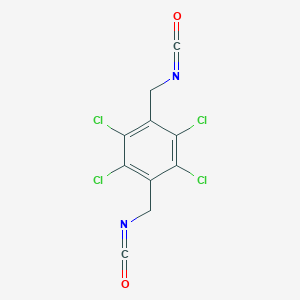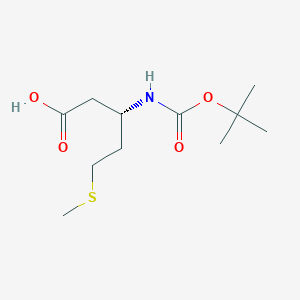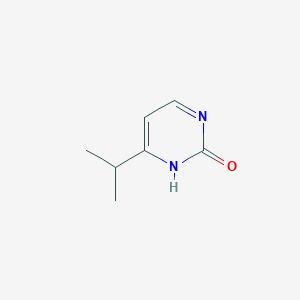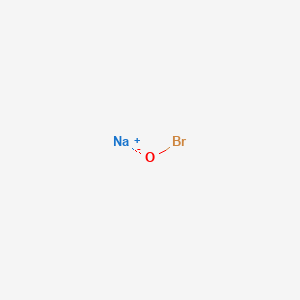
Sodium hypobromite
描述
SM-12502 是一种已知作为血小板活化因子受体拮抗剂的化合物。 它已被研究用于其在各种医疗状况(特别是涉及炎症和凝血障碍的状况)中的潜在治疗应用 .
准备方法
SM-12502 的合成涉及多个步骤。最初,甲基 (+)-乳酸酯经历甲基化,然后进行硫酰化和酸性水解以生成 (-)-硫代乳酸。然后将这种中间体与 3-吡啶甲醛和甲胺在甲苯中在共沸条件下反应形成亚胺。 随后将亚胺与 (-)-硫代乳酸缩合得到 (+)-顺式-3,5-二甲基-2-(3-吡啶基)噻唑烷-4-酮,然后用盐酸水溶液和异丙醇处理以沉淀 SM-12502 .
化学反应分析
SM-12502 会发生各种化学反应,包括:
氧化: 它可以被细胞色素 P450 酶氧化,特别是 CYP2A6,它在它的代谢中起作用.
还原: 该化合物可以在特定条件下被还原,尽管还原途径的详细资料记录较少。
取代: SM-12502 可以发生取代反应,特别是涉及其噻唑烷酮环结构。
这些反应中常用的试剂和条件包括用于氧化的细胞色素 P450 酶和用于取代反应的各种有机溶剂。这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
作用机制
SM-12502 通过抑制血小板活化因子受体发挥作用。这种抑制阻止了血小板的活化和随后炎症介质的释放。 该化合物专门靶向血小板活化因子受体,阻止其与血小板活化因子相互作用,从而减少血小板聚集和炎症 .
相似化合物的比较
SM-12502 在其对血小板活化因子受体的特异性抑制方面是独一无二的。类似的化合物包括:
鲁帕他丁: 另一种用于治疗过敏的血小板活化因子拮抗剂.
银杏内酯 B: 在银杏中发现的天然血小板活化因子拮抗剂.
与这些化合物相比,SM-12502 已被专门研究用于其在凝血障碍中的作用及其独特的合成途径,使其成为靶向治疗研究的宝贵化合物 .
属性
IUPAC Name |
sodium;hypobromite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrO.Na/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJEUDFKNYSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBrO, BrNaO | |
| Record name | sodium hypobromite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_hypobromite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930039 | |
| Record name | Sodium hypobromite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13824-96-9 | |
| Record name | Sodium hypobromite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013824969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hypobromite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hypobromite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM HYPOBROMITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU61C4V8RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

